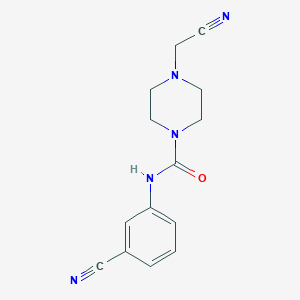![molecular formula C11H15N3S B7575838 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole, also known as MIMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole also modulates the activity of various enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In vivo, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to improve cognitive function and to protect against neurodegenerative diseases. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has also been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to the use of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
将来の方向性
There are several future directions for research on 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole. One area of research is the development of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole-based materials with unique properties for use in various applications. Another area of research is the investigation of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole as a potential therapeutic agent for neurodegenerative diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole and to identify any potential side effects or toxicity.
合成法
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole can be synthesized using a multi-step process that involves the reaction of 2-methylimidazole with chloroacetic acid, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropane and thioacetamide. The final product is obtained through purification and isolation techniques.
科学的研究の応用
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been investigated for its anti-inflammatory and anti-cancer properties. In pharmacology, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have neuroprotective effects and to improve cognitive function. In material science, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8(2)11-13-10(7-15-11)6-14-5-4-12-9(14)3/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLXLHFJNGDQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

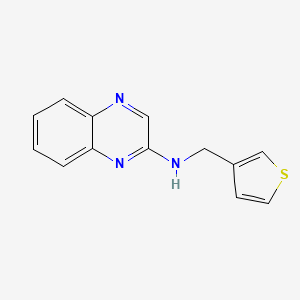
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
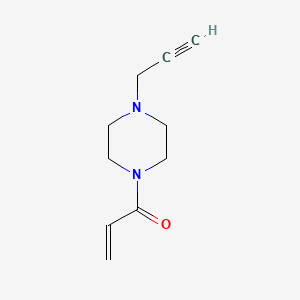
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
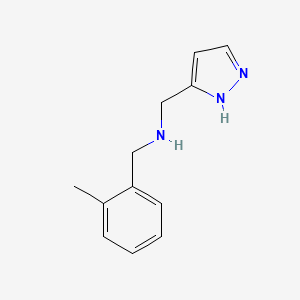
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)
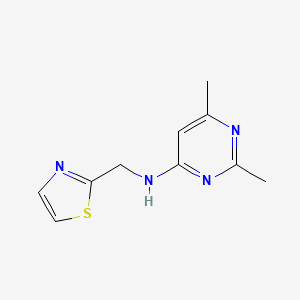
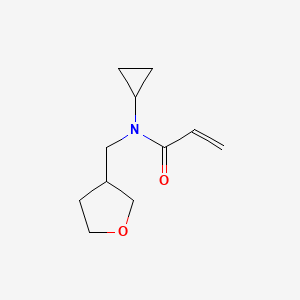
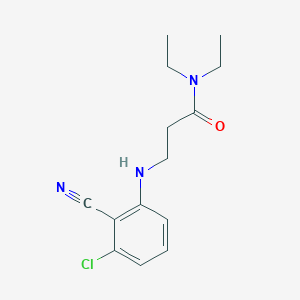
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)
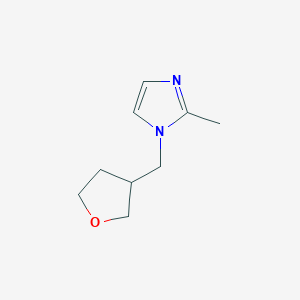
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
